molecular formula C12H21F2NO5S B2389950 Tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate CAS No. 1864060-27-4

Tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate

Cat. No. B2389950
CAS RN: 1864060-27-4
M. Wt: 329.36
InChI Key: PDEJTEQYWGXPRP-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate, also known as Boc-3,3-difluoro-4-formylpiperidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.

Scientific Research Applications

Key Intermediates in Drug Synthesis

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, synthesized from piperidin-4-ylmethanol, serves as a crucial intermediate in the production of Vandetanib, a drug used primarily for the treatment of certain types of cancer. The synthesis involves acylation, sulfonation, and substitution steps, achieving a total yield of 20.2% (Wang et al., 2015).

Building Blocks for Biologically Active Compounds

Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an essential intermediate for synthesizing biologically active compounds like crizotinib. The compound is produced through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% (Kong et al., 2016).

Intermediate for Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate acts as a critical intermediate for manufacturing small molecule anticancer drugs, presenting a synthesis process from commercially available piperidin-4-ylmethanol through several chemical reactions. The method yields a high total yield of up to 71.4% (Zhang et al., 2018).

Synthesis of Novel Chemical Structures

Research on the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine led to the creation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, illustrating the potential for synthesizing novel chemical structures (Richter et al., 2009).

properties

IUPAC Name

tert-butyl 3,3-difluoro-4-(methylsulfonyloxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2NO5S/c1-11(2,3)20-10(16)15-6-5-9(12(13,14)8-15)7-19-21(4,17)18/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEJTEQYWGXPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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